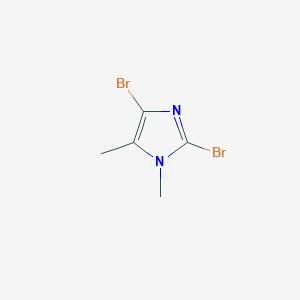

2,4-Dibromo-1,5-dimethyl-1H-imidazole

説明

2,4-Dibromo-1,5-dimethyl-1H-imidazole is a brominated derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-1,5-dimethyl-1H-imidazole typically involves the bromination of 1,5-dimethylimidazole. One common method is the reaction of 1,5-dimethylimidazole with bromine in an organic solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 2 and 4 positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions: 2,4-Dibromo-1,5-dimethyl-1H-imidazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms at positions 2 and 4 can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2,4-diamino-1,5-dimethylimidazole derivatives.

科学的研究の応用

Medicinal Chemistry

2,4-Dibromo-1,5-dimethyl-1H-imidazole serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives have demonstrated antimicrobial and anticancer properties. For instance:

- Antiparasitic Activity : A study indicated that derivatives of this compound showed effective inhibition against Trichomonas vaginalis and Giardia intestinalis, highlighting its potential in treating parasitic infections .

- Antibacterial Properties : Research has shown that compounds derived from this compound exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. A notable study reported a zone of inhibition of up to 28 mm against E. coli when tested with synthesized derivatives .

Material Science

In material science, this compound is utilized in the development of advanced materials such as polymers and organic semiconductors. Its unique brominated structure enhances the reactivity and stability of materials, making it suitable for applications in electronic devices.

Biological Studies

This compound is employed as a probe in biochemical assays to study enzyme activities and protein interactions. Its ability to inhibit specific enzymes involved in protein and nucleic acid synthesis makes it valuable for exploring cellular mechanisms.

| Compound Derivative | Target Organism | Zone of Inhibition (mm) |

|---|---|---|

| 2,4-Dibromo Derivative A | Staphylococcus aureus | 25 |

| 2,4-Dibromo Derivative B | Escherichia coli | 28 |

| 2,4-Dibromo Derivative C | Pseudomonas aeruginosa | 22 |

This table summarizes the antibacterial efficacy of various derivatives synthesized from this compound.

Case Study 1: Antiparasitic Properties

A research team synthesized several derivatives of this compound and evaluated their antiparasitic activity. The results indicated that these compounds effectively inhibited the growth of Giardia intestinalis, suggesting their potential use in treating gastrointestinal infections .

Case Study 2: Antibacterial Activity

Another study focused on the synthesis of derivatives targeting bacterial infections. The findings revealed that certain derivatives exhibited superior antibacterial properties compared to standard antibiotics like norfloxacin, indicating their potential as new therapeutic agents .

作用機序

The mechanism of action of 2,4-Dibromo-1,5-dimethyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The bromine atoms at positions 2 and 4 can participate in electrophilic interactions with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

類似化合物との比較

2,4-Dichloro-1,5-dimethyl-1H-imidazole: Similar structure but with chlorine atoms instead of bromine.

2,4-Difluoro-1,5-dimethyl-1H-imidazole: Contains fluorine atoms at positions 2 and 4.

2,4-Diiodo-1,5-dimethyl-1H-imidazole: Contains iodine atoms at positions 2 and 4.

Comparison: 2,4-Dibromo-1,5-dimethyl-1H-imidazole is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms provide a balance of reactivity and stability, making it a versatile compound for various applications.

生物活性

2,4-Dibromo-1,5-dimethyl-1H-imidazole is a heterocyclic compound that has garnered attention in biochemical research due to its diverse biological activities. This article explores its mechanisms of action, cellular effects, and potential applications in various fields such as medicine and agriculture.

- Molecular Formula : C5H6Br2N2

- Molecular Weight : 253.92 g/mol

This compound interacts with various biological targets, primarily through enzyme inhibition and modulation of signaling pathways. The compound's bromine substituents enhance its reactivity, allowing it to form hydrogen bonds and engage in hydrophobic interactions with target proteins.

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes by binding to their active sites. This prevents substrate access and alters metabolic pathways. For instance, studies indicate that it can inhibit enzymes involved in signal transduction, leading to downstream effects on cellular metabolism and gene expression.

Interaction with Proteins

The compound can modulate the activity of proteins involved in cellular signaling. By influencing transcription factors or regulatory proteins, it can alter gene expression profiles significantly. This modulation can lead to changes in cell function and viability over time .

Cellular Effects

The biological activity of this compound extends to various cellular processes:

- Cell Signaling : It influences key signaling pathways that regulate cellular responses to stimuli.

- Gene Expression : The compound affects the transcription of genes related to metabolism and stress responses.

- Metabolic Activity : It alters the activity of metabolic enzymes, impacting overall cellular metabolism and health .

Research Findings and Case Studies

Recent studies have highlighted the potential applications of this compound in antimicrobial and anticancer research.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties against various pathogens. For example, derivatives synthesized through Suzuki-Miyaura reactions showed effectiveness against Trichomonas vaginalis and Giardia intestinalis, suggesting potential as therapeutic agents for parasitic infections .

Anticancer Properties

In vitro studies indicate that this compound may induce apoptosis in cancer cells by modulating apoptotic pathways. The compound's ability to alter gene expression related to cell cycle regulation has been noted as a critical factor in its anticancer activity .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique properties attributed to the bromine substituents:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2,4-Dichloro-1,5-dimethyl-1H-imidazole | Cl at positions 2 and 4 | Moderate antimicrobial activity |

| 2,4-Difluoro-1,5-dimethyl-1H-imidazole | F at positions 2 and 4 | Lower stability; reduced biological activity |

| 2,4-Diiodo-1,5-dimethyl-1H-imidazole | I at positions 2 and 4 | High reactivity but limited biological applications |

The presence of bromine atoms enhances the compound's stability while providing a balance between reactivity and biological efficacy.

特性

IUPAC Name |

2,4-dibromo-1,5-dimethylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Br2N2/c1-3-4(6)8-5(7)9(3)2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOXPLOMFHDMMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1C)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428395 | |

| Record name | 2,4-Dibromo-1,5-dimethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850429-57-1 | |

| Record name | 2,4-Dibromo-1,5-dimethyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850429-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromo-1,5-dimethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。